4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM-10661 is a small molecule drug that acts as a platelet-activating factor receptor antagonist. It was initially developed by Sumitomo Pharma Co., Ltd. The compound has been investigated for its potential therapeutic applications in various diseases, including immune system diseases, respiratory diseases, and digestive system disorders .
Preparation Methods
The enantiomeric separation of SM-10661 has been studied using ligand-exchange high-performance liquid chromatography with a copper (II) N, S-dioctyl-D-penicillamine complex . The stereoisomers of SM-10661 can be separated by this method, which involves hydrophobic interactions between SM-10661 and the copper (II) D-penicillamine complex .
Chemical Reactions Analysis
SM-10661 undergoes various chemical reactions, including ligand-exchange reactions. The compound has been studied for its interactions with different reagents and conditions. For example, it has been shown to interact with copper (II) N, S-dioctyl-D-penicillamine complex in ligand-exchange high-performance liquid chromatography .
Scientific Research Applications
SM-10661 has been extensively studied for its potential therapeutic applications. It has been investigated as a platelet-activating factor receptor antagonist, which makes it a potential candidate for treating immune system diseases, respiratory diseases, and digestive system disorders . The compound has also been studied for its effects on antigen-induced dual asthmatic response and leukocyte infiltration into the airways of actively sensitized conscious guinea pigs .
Mechanism of Action
SM-10661 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological and pathological processes, including inflammation and immune responses. By blocking this receptor, SM-10661 can inhibit the effects of platelet-activating factor, which can lead to a reduction in inflammation and other related symptoms .
Comparison with Similar Compounds
SM-10661 is similar to other platelet-activating factor receptor antagonists, such as CV-3988 and PCA-42481 . SM-10661 has shown unique properties in its ability to inhibit both early and late asthmatic responses in animal models . This makes it a potentially valuable therapeutic agent for treating allergic asthma and other related conditions.
Similar Compounds:- CV-3988
- PCA-42481
Properties
CAS No. |
130841-70-2 |
---|---|
Molecular Formula |
C10H13ClN2OS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |
InChI Key |
CXHDSLQCNYLQND-XQRIHRDZSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
Isomeric SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
Key on ui other cas no. |
158511-47-8 |
Synonyms |
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.